Methylvinylphosphinic acid Methylvinylphosphinic acid
Brand Name: Vulcanchem
CAS No.: 53314-64-0
VCID: VC18422472
InChI: InChI=1S/C3H7O2P/c1-3-6(2,4)5/h3H,1H2,2H3,(H,4,5)
SMILES:
Molecular Formula: C3H7O2P
Molecular Weight: 106.06 g/mol

Methylvinylphosphinic acid

CAS No.: 53314-64-0

Cat. No.: VC18422472

Molecular Formula: C3H7O2P

Molecular Weight: 106.06 g/mol

* For research use only. Not for human or veterinary use.

Methylvinylphosphinic acid - 53314-64-0

Specification

CAS No. 53314-64-0
Molecular Formula C3H7O2P
Molecular Weight 106.06 g/mol
IUPAC Name ethenyl(methyl)phosphinic acid
Standard InChI InChI=1S/C3H7O2P/c1-3-6(2,4)5/h3H,1H2,2H3,(H,4,5)
Standard InChI Key ZNBYZIRVKBMNRF-UHFFFAOYSA-N
Canonical SMILES CP(=O)(C=C)O

Introduction

Chemical Structure and Physicochemical Properties

Methylvinylphosphinic acid belongs to the organophosphorus compound family, with the structural formula CH₂=CH-P(O)(OH)CH₃. The phosphorus center adopts a tetrahedral geometry, with the vinyl group (CH₂=CH-) and methyl group (CH₃) occupying two coordination sites, while the remaining positions are occupied by hydroxyl and oxygen groups . Nuclear magnetic resonance (NMR) studies reveal distinct signals for the vinyl protons (δ 5.2–6.1 ppm) and phosphorus (δ 25–30 ppm relative to H₃PO₄) .

The compound’s acidity arises from the phosphinic acid group, with a pKa of approximately 2.5–3.0, making it moderately stronger than carboxylic acids . Its solubility profile is polar solvent-dependent: fully miscible in water, methanol, and ethanol but insoluble in nonpolar solvents like hexane. Thermal stability analyses indicate decomposition temperatures above 200°C, with pyrolysis yielding phosphorous oxides and hydrocarbon fragments .

Synthesis and Manufacturing Processes

Catalytic Cleavage of Alkyl 2-Acetoxyethylmethylphosphinates

A patented industrial-scale synthesis involves the catalytic cleavage of ethyl 2-acetoxyethylmethylphosphinate using methylvinylphosphinic acid as a self-catalyst . The reaction occurs under vacuum (10 mbar) at 200°C, producing ethyl methylvinylphosphinate and acetic acid as byproducts. Key parameters include:

ParameterValue
Temperature200°C
Pressure10 mbar
Catalyst Loading100 g (self-catalyzed)
Yield76%

This continuous process employs a vacuum-distillation setup with Raschig rings for efficient separation, achieving a throughput of 58 g/h .

Hydroformylation–Amidocarbonylation Route

Methylvinylphosphinic acid derivatives serve as intermediates in synthesizing Glufosinate, a broad-spectrum herbicide. The hydroformylation–amidocarbonylation of 2-chloroethyl methylvinylphosphinate (1a) with Co₂(CO)₈ in methanol yields 3,3-dimethoxypropyl derivatives . Subsequent amidocarbonylation and hydrolysis produce Glufosinate in quantitative yield:

1aCo2(CO)8,MeOH5amide2bH+2a (Glufosinate)\text{1a} \xrightarrow{\text{Co}_2(\text{CO})_8, \text{MeOH}} \text{5} \xrightarrow{\text{amide}} \text{2b} \xrightarrow{\text{H}^+} \text{2a (Glufosinate)}

This method highlights the compound’s role in asymmetric synthesis and agrochemical manufacturing .

Applications in Industrial and Pharmaceutical Contexts

Polymer Science

Methylvinylphosphinic acid polymerizes into polyvinylmethylphosphinic acid, a water-soluble polymer used in offset printing plate coatings. Its acidic properties enhance adhesion to aluminum substrates, while its chelating capacity stabilizes metal ions during the etching process .

Agrochemical Intermediates

The compound’s vinyl group enables [2+2] cycloadditions with nitrones, forming β-aminophosphinates—key precursors to herbicides like Glufosinate . These reactions proceed under mild conditions (50–60°C) with ammonia or primary amines, achieving yields exceeding 80% .

Metal Ion Chelation

Methylvinylphosphinic acid forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via its phosphinic acid and vinyl groups. Stability constants (log K) range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺), making it suitable for wastewater treatment and catalytic systems .

Comparative Analysis with Related Phosphinic Acid Derivatives

The table below contrasts methylvinylphosphinic acid with structurally similar compounds:

CompoundStructureKey PropertiesApplications
Vinylphosphonic AcidCH₂=CH-P(O)(OH)₂Higher acidity (pKa ~1.5)Ion-exchange membranes
Methylphosphonic AcidCH₃-P(O)(OH)₂Thermal stability (>250°C)Flame retardants
Ethylphosphinic AcidCH₃CH₂-P(O)(OH)Lipophilic solubilityLubricant additives
Methylvinylphosphinic AcidCH₂=CH-P(O)(OH)CH₃Radical polymerization capabilityPolymers, agrochemicals

Methylvinylphosphinic acid’s dual functionalization enables unique reactivity absent in analogs, such as participation in both radical and ionic mechanisms .

Recent Advances and Research Directions

Radical Polymerization Initiators

Recent studies exploit the compound’s ability to generate phosphorus-centered radicals under UV irradiation. These radicals initiate polymerization of vinyl monomers (e.g., styrene, acrylates) with low polydispersity indices (<1.5) .

Bioconjugation Chemistry

The vinyl group undergoes thiol-ene “click” reactions with cysteine residues in proteins, enabling site-specific bioconjugation. This application is explored for drug delivery systems, with conjugation efficiencies exceeding 90% under physiological conditions .

Environmental Remediation

Ongoing research evaluates methylvinylphosphinic acid-functionalized silica gels for heavy metal adsorption. Preliminary data show a 98% removal efficiency for Pb²⁺ at pH 6, outperforming commercial ion-exchange resins .

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